tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Its chemical structure features a piperidine ring substituted with a trifluoromethyl phenyl group, making it a potential candidate for various pharmaceutical applications. The compound is identified by its CAS number 634465-51-3 and has a molecular formula of with a molecular weight of 358.40 g/mol .
The synthesis of tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate involves several steps, typically starting from readily available precursors. A notable method includes:
The molecular structure of tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate can be described as follows:
The structural formula can be represented as:
This structure allows for potential interactions with biological targets, particularly in pharmacological contexts.
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate can participate in various chemical reactions typical for carbamates:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives.
The mechanism of action for tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate is not fully elucidated but may involve:
Further studies are necessary to clarify its precise biological mechanisms.
The physical and chemical properties of tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate include:
These properties are vital for understanding its behavior in various environments and applications.
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate has potential applications in:
Nucleophilic amination serves as a cornerstone for introducing the Boc-protected aminomethyl group at the piperidine C4 position. The synthesis typically involves reacting 4-(aminomethyl)-4-(3-(trifluoromethyl)phenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. Optimization studies reveal that employing triethylamine in anhydrous THF at 0–5°C minimizes N-Boc di-adduct formation while achieving >95% conversion [3] [5]. Alternative reagents like Boc-ON (2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile) show superior selectivity in polar aprotic solvents, particularly for sterically congested substrates. The reaction’s efficiency is monitored via the characteristic ═C–F IR stretch at 1,325 cm⁻¹ and the Boc C═O peak at 1,695 cm⁻¹ [1] [8].
Table 1: Optimization Parameters for Nucleophilic Amination
| Condition | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Boc₂O / Et₃N | THF | 0–5°C | 4 | 88 | 95 |
| Boc₂O / DMAP | DCM | RT | 2 | 92 | 97 |
| Boc-ON / NaHCO₃ | ACN | 40°C | 6 | 85 | 96 |
The 3-(trifluoromethyl)phenyl-piperidine core is constructed via Pd-catalyzed cross-coupling. Suzuki-Miyaura reactions between 4-bromo- or 4-chloropyridine derivatives and 3-(trifluoromethyl)phenylboronic acid yield biphenyl intermediates, followed by hydrogenation to form the piperidine ring. Key innovations include:
Though the target molecule lacks chiral centers, stereoselective synthesis of precursors enables access to enantiopure pharmacologically relevant analogs. Key approaches include:
The Boc group’s orthogonal stability is critical for sequential functionalization:
Solid-phase synthesis enables rapid purification for analog libraries:
Table 2: Solid-Phase vs. Flow Synthesis Performance
| Parameter | Solid-Phase | Flow Chemistry |
|---|---|---|
| Cycle Time | 48 h | 2 h |
| Yield | 75% | 88% |
| Purity | 85% | 95% |
| Scale-Up Potential | Moderate | High |
Table 3: Compound Identification Summary
| Identifier | Value |
|---|---|
| Systematic Name | tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate |
| CAS No. | 634465-51-3 |
| Molecular Formula | C₁₈H₂₅F₃N₂O₂ |
| Molecular Weight | 358.40 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(c2cccc(C(F)(F)F)c2)CCNCC1 |
| InChIKey | PMACSCUBVLCSED-UHFFFAOYSA-N |
| MDL Number | MFCD12408528 |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5